

Application Note: Quantitative Analysis of Aspartyl-valine (Asp-Val) by LC-MS/MS

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Compound of Interest

Compound Name: Asp-Val

Cat. No.: B081843

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Introduction

Aspartyl-valine (**Asp-Val**) is a dipeptide composed of L-aspartic acid and L-valine.[1] It is found as a metabolite and can be isolated from enzymatic hydrolysates of various food proteins.[1] Accurate and sensitive quantification of dipeptides like **Asp-Val** in complex biological matrices is crucial for metabolomics research, food science, and diagnostics. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Aspartyl-valine in biological samples such as plasma.

Principle

This method employs reversed-phase liquid chromatography for the separation of Aspartyl-valine from other matrix components. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This targeted approach provides high selectivity and sensitivity for accurate quantification.[2][3] The workflow involves a simple protein precipitation step for sample preparation, followed by direct injection into the LC-MS/MS system.

Materials and Instrumentation

- Reagents: Aspartyl-valine standard (Sigma-Aldrich or equivalent), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

- Instrumentation:
 - Liquid Chromatography system (e.g., Agilent 1290 Infinity UHPLC, SCIEX MicroLC 200). [\[3\]](#)
 - Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP® 6500+, Agilent LC/MSD iQ).
 - Analytical column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Experimental Protocols

Protocol 1: Sample Preparation (Plasma)

This protocol outlines the extraction of **Asp-Val** from plasma samples via protein precipitation, a common and effective method for cleaning up biological samples before LC-MS analysis.

- Thawing: Thaw frozen plasma samples on ice to prevent enzymatic degradation of analytes.
- Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
- Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample. The organic solvent precipitates the high-abundance proteins.
- Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
- Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
- Supernatant Collection: Carefully collect the supernatant, which contains the **Asp-Val**, and transfer it to a clean autosampler vial for analysis.
- Dilution (Optional): If high concentrations are expected, the supernatant can be further diluted with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: LC-MS/MS Analysis

This protocol provides the conditions for the chromatographic separation and mass spectrometric detection of **Asp-Val**.

- Chromatographic Conditions:
 - Column: C18 column (e.g., 4.6 x 250 mm, 5 μ m).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 0.5 mL/min.
 - Injection Volume: 5 μ L.
 - Column Temperature: 40°C.
 - Gradient: A linear gradient is typically used. A starting point could be 2% B, holding for 1 minute, then ramping to 95% B over 5 minutes, holding for 2 minutes, and re-equilibrating at 2% B for 3 minutes.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage according to the specific instrument manufacturer's guidelines.
 - MRM Transitions: Monitor the transitions from the protonated precursor ion to specific product ions.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables provide essential mass spectrometric parameters for **Asp-Val** and a template for reporting quantitative results.

Table 1: Mass Spectrometric Parameters for Aspartyl-valine (**Asp-Val**)

Parameter	Value	Description
Formula	C ₉ H ₁₆ N ₂ O ₅	Molecular Formula
Molecular Weight	232.23 g/mol	Monoisotopic Mass
Precursor Ion (Q1)	233.1 m/z	Protonated molecule [M+H] ⁺
Product Ion 1 (Q3)	118.1 m/z	Corresponds to the y ₁ ion (protonated Valine)
Product Ion 2 (Q3)	72.1 m/z	Immonium ion of Valine [Val-H ₂ O-CO] ⁺
Collision Energy (CE)	Instrument Dependent	Typically optimized between 15-30 eV
Dwell Time	50-100 ms	Time spent acquiring data for each transition

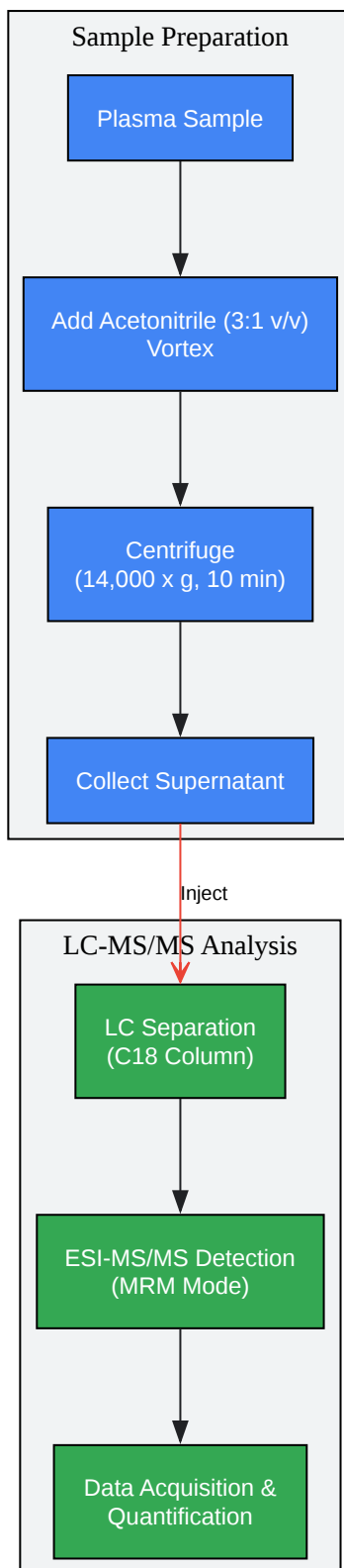
Note: Product ions are predicted based on common peptide fragmentation rules. The most intense and specific fragments should be determined experimentally.

Table 2: Example Quantitative Results Template

Sample ID	Concentration (µg/mL)	Peak Area	%CV (n=3)
Blank	Not Detected	0	-
Standard 1	0.1	15,430	4.5
Standard 2	1.0	156,780	3.1
Standard 3	10.0	1,602,110	2.5
Plasma Sample 1	2.34	365,450	5.2
Plasma Sample 2	5.12	801,230	4.1

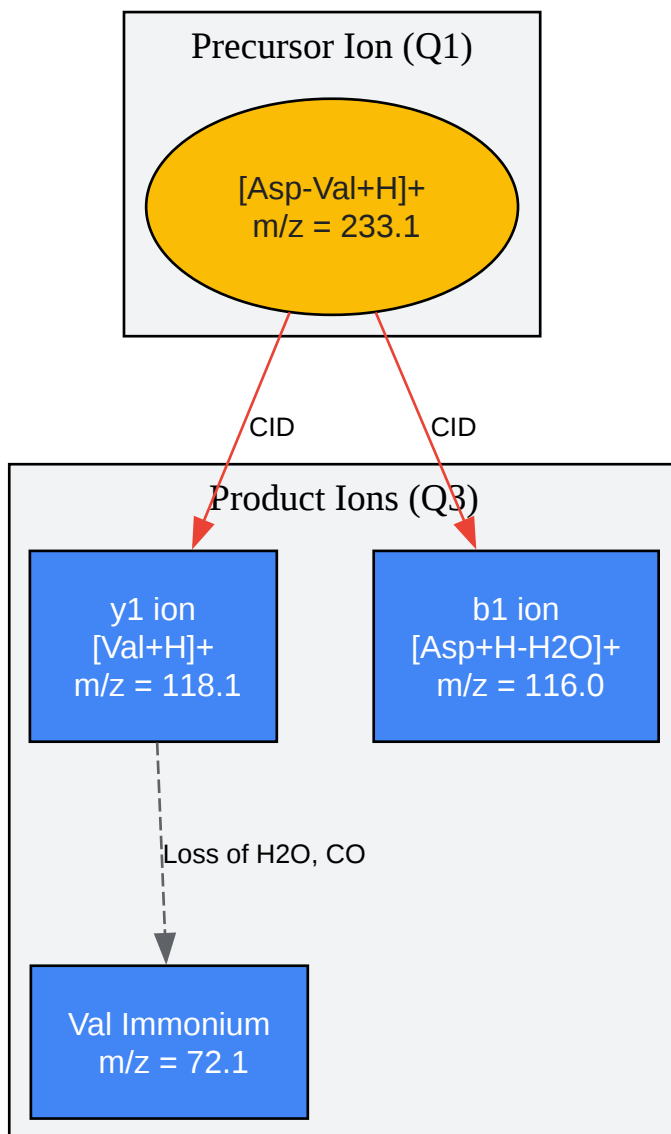
Visualizations

Diagrams are essential for visualizing complex workflows and molecular structures. The following diagrams were created using the DOT language.



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Caption: Experimental workflow for **Asp-Val** analysis.



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Caption: Fragmentation diagram of Aspartyl-valine.

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